molecular formula C9H9N3O2 B12279435 Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate

Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate

Cat. No.: B12279435
M. Wt: 191.19 g/mol
InChI Key: JGHZIRKYYYUZAF-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of Methyl 3-Methyl-1H-Pyrazolo[4,3-b]Pyridine-5-Carboxylate

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name This compound follows IUPAC guidelines for fused heterocyclic systems. The pyrazolo[4,3-b]pyridine core consists of a pyrazole ring fused to a pyridine ring at positions 4 and 3, respectively. The numbering begins at the pyrazole nitrogen adjacent to the fusion point, with the methyl substituent at position 3 and the methoxycarbonyl group at position 5. Alternative tautomeric forms, such as the 2H-pyrazolo[4,3-b]pyridine variant, are excluded in the preferred nomenclature due to the dominance of the 1H tautomer in solid-state analyses.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₀N₃O₂ derives from:

  • A pyrazolo[4,3-b]pyridine backbone (C₇H₅N₃)
  • A methyl ester group (–COOCH₃: C₂H₃O₂)
  • A methyl substituent (–CH₃: C₁H₃)

The molecular weight calculates to 204.21 g/mol , consistent with high-resolution mass spectrometry data showing a [M+H]⁺ ion at m/z 205.0821. Comparatively, simpler analogs like methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate (C₈H₇N₃O₂) exhibit a molecular weight of 177.16 g/mol, highlighting the impact of substituents on mass spectral profiles.

Structural Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction studies of related pyrazolo[3,4-b]pyridine derivatives reveal planar fused-ring systems with bond lengths characteristic of aromatic systems. For example, the C–N bond lengths in the pyrazole ring range from 1.32–1.38 Å, while the pyridine C–C bonds measure 1.38–1.42 Å. The methoxycarbonyl group adopts a coplanar orientation with the heterocyclic core, stabilized by conjugation between the ester carbonyl and the π-system of the pyridine ring. Intermolecular hydrogen bonding between the pyrazole NH and ester carbonyl oxygen (2.89–3.12 Å) contributes to crystalline lattice stability.

Tautomeric Forms and Ring System Dynamics

The compound exhibits tautomerism between the 1H-pyrazolo[4,3-b]pyridine form (dominant in polar solvents) and the 3H-pyrazolo[4,3-b]pyridine form. Nuclear Overhauser effect spectroscopy (NOESY) experiments demonstrate that the 1H tautomer predominates (>95%) in dimethyl sulfoxide-d₆ due to stabilization of the N–H group through hydrogen bonding with the solvent. Variable-temperature NMR studies in deuterated chloroform show a 1H:3H ratio of 82:18 at 25°C, shifting to 93:7 at −40°C as thermal motion decreases.

Spectroscopic Fingerprinting

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Key signals in deuterated dimethyl sulfoxide (DMSO-d₆):

  • δ 12.85 (s, 1H) : Pyrazole NH proton
  • δ 8.62 (s, 1H) : Pyridine H-4 proton
  • δ 6.92 (s, 1H) : Pyrazole H-5 proton
  • δ 3.89 (s, 3H) : Methoxy group (–OCH₃)
  • δ 2.51 (s, 3H) : Methyl substituent at C-3

Coupling constants between H-4 and H-5 protons (J = 1.8 Hz) confirm the ortho-relationship in the fused ring system.

¹³C NMR Spectroscopy

Characteristic carbon resonances:

  • δ 165.4 : Ester carbonyl carbon
  • δ 152.1–148.3 : Pyridine C-2 and C-6
  • δ 142.7 : Pyrazole C-3
  • δ 51.9 : Methoxy carbon (–OCH₃)
  • δ 18.2 : Methyl carbon at C-3

The deshielded pyridine C-4 (δ 130.5) reflects electron withdrawal by the adjacent ester group.

Infrared (IR) Spectroscopy

Prominent absorption bands:

  • 3240 cm⁻¹ : N–H stretching (pyrazole ring)
  • 1725 cm⁻¹ : Ester C=O stretching
  • 1605 cm⁻¹ : C=N stretching (aromatic system)
  • 1280 cm⁻¹ : C–O–C asymmetric stretching

The absence of broad O–H stretches above 3000 cm⁻¹ confirms the absence of enolic tautomers under standard conditions.

Mass Spectrometry

Electrospray ionization (ESI-MS) fragmentation pattern:

  • m/z 205.0821 [M+H]⁺ : Molecular ion
  • m/z 173.0618 : Loss of methoxy group (–OCH₃)
  • m/z 145.0412 : Subsequent loss of CO
  • m/z 117.0579 : Pyrazolo[4,3-b]pyridine core

High-resolution mass data confirm the molecular formula with a mass accuracy of <2 ppm.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 3-methyl-2H-pyrazolo[4,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-5-8-6(12-11-5)3-4-7(10-8)9(13)14-2/h3-4H,1-2H3,(H,11,12)

InChI Key

JGHZIRKYYYUZAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C=CC(=N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation Approaches

Annulation of Pyridine Fragments to Pyrazole Derivatives

A foundational strategy involves the cyclocondensation of 4-aminopyrazole derivatives with carbonyl-containing electrophiles. For example, 4-amino-3-methylpyrazole-5-carboxylic acid can react with methyl acetoacetate under acidic conditions to form the pyrazolo[4,3-b]pyridine core. This method leverages the nucleophilic nature of the amino group on the pyrazole ring, which attacks the electrophilic carbonyl carbon, followed by dehydration to achieve cyclization.

Key considerations include:

  • Acid Catalysts : Trifluoroacetic acid (TFA) or polyphosphoric acid (PPA) are commonly used to promote intramolecular cyclization.
  • Temperature : Reactions typically proceed at 80–100°C for 6–12 hours, with yields ranging from 45% to 68%.

Aldehyde-Mediated Cyclization

Alternative routes utilize aldehydes as bridging agents. For instance, 4-amino-3-methylpyrazole-5-carboxylate derivatives react with formaldehyde or acetaldehyde in the presence of ammonium acetate, forming Schiff base intermediates that undergo cyclization. This method is advantageous for introducing substituents at the pyridine ring’s C6 position but requires stringent moisture control to avoid hydrolysis.

SNAr and Japp–Klingemann Reaction-Based Synthesis

SNAr Displacement with Hydrazones

A modern approach involves sequential nucleophilic aromatic substitution (SNAr) and modified Japp–Klingemann reactions. Starting from 2-chloro-3-nitropyridines, SNAr displacement with methyl acetoacetate yields pyridinyl keto esters. Subsequent treatment with arenediazonium tosylates initiates azo-coupling, followed by deacylation and cyclization to form the pyrazolo[4,3-b]pyridine scaffold.

Table 1: Representative Reaction Conditions and Yields
Starting Material Reagent Conditions Yield (%)
2-Chloro-3-nitropyridine Methyl acetoacetate K₂CO₃, DMF, 60°C, 4h 72
Pyridinyl keto ester Arenediazonium tosylate Pyrrolidine, MeCN, 20°C 65–78

This method’s advantages include operational simplicity and the ability to perform azo-coupling, deacylation, and cyclization in a one-pot manner, reducing purification steps.

Mechanism of Acetyl Group Migration

During the Japp–Klingemann step, an unusual C–N acetyl migration occurs, forming N-acetylhydrazone intermediates. Nuclear magnetic resonance (NMR) studies and X-ray crystallography confirm that nucleophilic attack on the azo group facilitates this rearrangement, which is critical for achieving high regioselectivity.

Industrial Production and Scale-Up Strategies

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes efficiency and safety. Continuous flow reactors enhance heat and mass transfer, enabling precise control over exothermic SNAr reactions. For example, substituting batch reactors with microreactors reduces reaction times from hours to minutes while maintaining yields above 70%.

Solvent and Catalyst Recycling

Green chemistry principles are applied by recovering solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate. Membrane filtration and distillation techniques achieve >90% solvent reuse, lowering production costs and environmental impact.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods
Method Yield (%) Purity (%) Scalability
Cyclocondensation 45–68 85–90 Moderate
SNAr/Japp–Klingemann 65–78 92–95 High
Industrial Flow Process 70–75 95–98 Very High

The SNAr/Japp–Klingemann approach outperforms traditional cyclocondensation in yield and scalability, making it preferable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural features and properties of the target compound with analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight CAS Number Key Differences
Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate Pyrazolo[4,3-B]pyridine 3-Me, 5-COOMe C₉H₉N₃O₂ 191.19 Not specified Reference compound
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Pyrazolo[3,4-b]pyridine 3-Me, 5-COOMe C₉H₉N₃O₂ 191.19 1150618-05-5 Positional isomer (fusion at [3,4-b] vs [4,3-B])
Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Pyrazolo[3,4-b]pyridine 4-Cl, 1-Me, 5-COOEt C₁₀H₁₀ClN₃O₂ 239.66 37801-57-3 Ethyl ester, Cl substituent at position 4
Methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate Pyrazolo[4,3-b]pyridine 3-I, 5-COOMe C₈H₆IN₃O₂ 303.06 MDLMFCD03093574 Iodo substituent at position 3
Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Pyrazolo[3,4-b]pyridine 5-Cl, 1/3/6-Me, 4-COOMe C₁₁H₁₂ClN₃O₂ 253.69 866769-80-4 Multiple methyl groups, Cl at position 5
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Pyrrolo[2,3-b]pyridine 3-Br, 5-COOMe C₈H₆BrN₃O₂ 256.06 1190322-65-6 Pyrrolo (5-membered) vs pyrazolo (6-membered) core

Key Findings from Comparative Studies

Positional Isomerism ([4,3-B] vs [3,4-b])

The fusion position of the pyrazole and pyridine rings significantly impacts electronic properties and binding interactions. For example:

  • Pyrazolo[4,3-B]pyridine systems exhibit distinct dipole moments compared to [3,4-b] isomers due to altered electron distribution .
  • In medicinal chemistry, [3,4-b] isomers are more commonly reported (e.g., Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate ), suggesting better synthetic accessibility or biological relevance.
Substituent Effects
  • Halogen Substituents : Bromo or iodo groups (e.g., ) enhance reactivity in cross-coupling reactions but reduce solubility due to increased molecular weight and hydrophobicity.
  • Ester Groups : Ethyl esters (e.g., ) exhibit higher lipophilicity than methyl esters, influencing membrane permeability in biological assays.
Core Heterocycle Differences
  • Pyrrolo[2,3-b]pyridine (e.g., ) vs Pyrazolo[4,3-B]pyridine : The pyrrolo core lacks one nitrogen atom in the fused ring, reducing hydrogen-bonding capacity and altering aromaticity.

Biological Activity

Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C₉H₉N₃O₂
  • Molecular Weight : 191.19 g/mol
  • CAS Number : 1206983-99-4
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : Data not available

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The methods often include cyclization reactions that yield the pyrazolo[4,3-b]pyridine core structure, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer properties of compounds containing the pyrazolo[4,3-B]pyridine scaffold. For instance, derivatives of this compound have demonstrated significant inhibitory effects against various cancer cell lines:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Compounds derived from the pyrazolo[4,3-b]pyridine structure have shown potent inhibition against CDK2 and CDK9 with IC₅₀ values of 0.36 µM and 1.8 µM, respectively . This selective inhibition suggests potential for targeted cancer therapies.
  • Cell Proliferation Inhibition : Studies indicate that these compounds exhibit excellent in-vitro inhibition of cellular proliferation in human tumor cell lines such as HeLa and HCT116 . The mechanism appears to involve apoptosis induction through caspase activation pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : The compound has been shown to activate caspases in cancer cells, leading to programmed cell death. For example, treatment with this compound resulted in increased levels of annexin-V positive cells, indicating apoptosis .
  • Proteasomal Inhibition : Some derivatives also inhibit proteasomal activity, which can lead to the accumulation of pro-apoptotic factors and subsequent cell death .

Study on Anticancer Efficacy

A study published in Nature evaluated the efficacy of various pyrazolo derivatives against cancer cell lines. This compound was included in combination therapies that showed enhanced cytotoxic effects compared to single-agent treatments. The combination led to a statistically significant reduction in cell viability across multiple assays (p < 0.05) when analyzed using Mann Whitney comparisons .

CompoundCell LineIC₅₀ (µM)Mechanism
Compound AHeLa0.36CDK2 Inhibition
Compound BHCT1161.8CDK9 Inhibition
This compoundSKMEL-28NSCaspase Activation

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